7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the pyrrolo ring. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor which could be beneficial in cancer therapy.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, where it is classified under the GHS07 pictogram indicating potential hazards associated with its handling. The molecular formula of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is C8H6N2O2, with a molecular weight of approximately 162.14 g/mol .
The synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves several steps:
These synthetic routes can be optimized for industrial production, utilizing continuous flow reactors to improve efficiency and reduce waste.
The molecular structure of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid features a pyrrole fused with a pyridine ring. The specific arrangement of atoms gives rise to its unique chemical properties. The InChI representation of this compound is:
The InChI Key is DMHLRSZOXCGDEY-UHFFFAOYSA-N, providing a unique identifier for database searches .
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound in organic synthesis and its potential for generating new derivatives with varied biological activities.
The mechanism of action for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways; thus, inhibiting their activity can have significant therapeutic effects.
Research indicates that compounds with similar structures exhibit promising activity against various targets involved in cancer progression and inflammation. The presence of the carboxylic acid group at an optimal distance from the pyrrolopyridine scaffold enhances their inhibitory potency against these targets .
The physical properties of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include:
Chemical properties include:
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications .
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
The ongoing research into this compound underscores its significance in developing new therapeutic agents aimed at treating various diseases .
The synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1190315-40-2) typically employs sequential halogenation and carboxylation steps. A common approach begins with the selective fluorination of the pyridine ring prior to pyrrole ring formation, as the electron-deficient pyridine nucleus better tolerates electrophilic fluorinating agents like Selectfluor™. Subsequent steps involve constructing the pyrrole ring via Knorr-type condensations or transition-metal-catalyzed cyclizations, followed by carboxylic acid introduction through carboxylation of organolithium intermediates or hydrolysis of pre-functionalized groups. The carboxylic acid moiety is frequently installed via hydrolysis of nitrile intermediates (derived from palladium-catalyzed cyanation) or direct carbonation of Grignard reagents [1] [4].
Table 1: Key Halogenation & Carboxylation Methods
Reaction Type | Reagents/Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Ring Fluorination | Selectfluor™, DMF, 80°C | 4-Fluoro-3-aminopyridine | 60-75% |
Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 3-Cyano-7-azaindole | 45-65% |
Carboxylation | 1) iPrMgCl, THF; 2) CO₂ | Magnesium carboxylate salt | 70-85% |
Nitrile Hydrolysis | KOH, ethylene glycol, 150°C | Target carboxylic acid | 90-95% |
Crucially, the regiochemistry of the fluorination step must be controlled to ensure substitution at the 7-position, verified by NMR and mass spectrometry [1] [4]. The SMILES notation (O=C(C1=CNC2=C1C=NC=C2F)O) confirms the correct regioisomer formation [1].
Critical intermediates in the synthetic sequence include halogenated precursors that enable subsequent cross-coupling and functional group transformations. 5-Bromo-7-azaindole derivatives serve as versatile intermediates for introducing the carboxylic acid moiety at the 3-position via palladium-catalyzed carbonylation or cyanation/hydrolysis . Iodinated species (e.g., 3-iodo-7-fluoro-1H-pyrrolo[3,2-c]pyridine) are preferred for Suzuki-Miyaura couplings due to their superior reactivity over bromo analogues. Tosylated intermediates protect the pyrrole nitrogen during functionalization, preventing unwanted side reactions. These intermediates are synthesized via electrophilic halogenation using reagents like N-iodosuccinimide (NIS), with the electron-rich 3-position of the pyrrole ring being most susceptible to substitution [10].
The molecular scaffold’s integrity is confirmed through spectroscopic characterization: The characteristic ¹⁹F NMR shift for the 7-fluoro substituent appears near -120 to -125 ppm (referenced to CFCl₃), while the carboxylic acid proton in ¹H NMR shows broad resonance at ~12-14 ppm. Mass spectrometry typically exhibits the [M+H]+ ion at m/z 181.04 [1] [4].
Cyclization strategies significantly impact overall synthetic efficiency. Two predominant routes exist:
Fluorination optimization involves either:
Table 2: Optimized Fluorination & Cyclization Conditions
Reaction | Optimized Conditions | Key Improvements | Yield |
---|---|---|---|
Cadogan Cyclization | MW, 140°C, PS-PPh₃, 20 min | Reduced side products, shorter time | 75% |
Larock Cyclization | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), CuI (10 mol%), 80°C | Lower catalyst loading | 82% |
Late-Stage Fluorination | F-TEDA-BF₄ (1.1 eq), HFIP/TFA (4:1), -10°C | Regiocontrol, minimized decomposition | 68% |
Early SNAr Fluorination | KF, 18-crown-6, sulfolane, 180°C | >95% regioselectivity | 85% |
Solution-Phase Synthesis remains predominant for large-scale production. Advantages include established protocols for intermediates like 7-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, which serves as a versatile building block. The typical route achieves gram-scale quantities with 40-50% overall yield after six linear steps. However, limitations include lengthy purification after each step (chromatography, crystallization) and significant solvent consumption [4] .
Solid-Phase Synthesis employs resin-bound precursors (e.g., Rink amide AM resin) for combinatorial library generation. The sequence involves: 1) Resin loading with bromoacetic acid; 2) Attachment of pyrrole nitrogen; 3) Palladium-catalyzed coupling to install the pyridine ring; 4) Fluorination; 5) Carboxylic acid deprotection. While ideal for generating derivatives (e.g., for kinase inhibitor screening), solid-phase methods face challenges in scaling, with typical yields per step >90% but overall yields dropping to 15-25% after cleavage. Additionally, spectroscopic monitoring of resin-bound intermediates is challenging .
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Feasibility | Multi-gram | Milligram to gram |
Overall Yield (6 steps) | 40-50% | 15-25% |
Purification Complexity | High (chromatography/crystallization per step) | Low (filtration/washing) |
Synthesis Time | 5-7 days | 2-3 days |
Derivatization Flexibility | Moderate | High (compatible with automation) |
Solvent Consumption | High (500 mL/g product) | Low (50 mL/g product) |
Monitoring | Standard analytical methods (TLC, NMR) | Limited (FT-IR, color tests) |
Green methodologies focus on reducing environmental impact while maintaining efficiency:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4